molecular formula C16H12N2O3S2 B11109841 3-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid

3-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B11109841
M. Wt: 344.4 g/mol
InChI Key: YAKFLPDNDTVXBZ-UHFFFAOYSA-N
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Description

3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid typically involves the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . This method is favored for its efficiency and high yield. Another common synthetic route involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of high-throughput reactors and continuous flow chemistry, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid stands out due to its unique combination of a benzothiazole moiety and a benzoic acid derivative, which imparts distinct chemical and biological properties. Its potential as an anti-tubercular agent further highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C16H12N2O3S2

Molecular Weight

344.4 g/mol

IUPAC Name

3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O3S2/c19-14(17-11-5-3-4-10(8-11)15(20)21)9-22-16-18-12-6-1-2-7-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21)

InChI Key

YAKFLPDNDTVXBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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